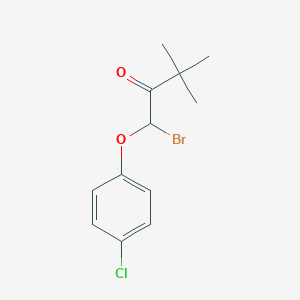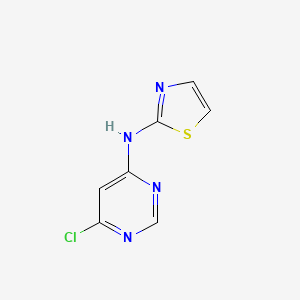
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is an organic compound that features a tetrahydropyran ring substituted with a hydroxyl group and a phenylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile typically involves the reaction of tetrahydropyran derivatives with phenylacetonitrile under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of phenylacetonitrile to a tetrahydropyran derivative. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to ensure proper solubility and reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in various biological processes .
Medicine
It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the phenylacetonitrile moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with an amine group instead of a nitrile group.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Contains a tetrahydropyran ring but with an aldehyde group and an ether linkage.
4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate: Features a tetrahydropyran ring with different substituents.
Uniqueness
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is unique due to the presence of both a hydroxyl group and a phenylacetonitrile moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C13H15NO2/c14-10-12(11-4-2-1-3-5-11)13(15)6-8-16-9-7-13/h1-5,12,15H,6-9H2 |
Clé InChI |
LGZLTHRJVZDFRY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C(C#N)C2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2,4-Diaminopyrido[3,2-d]pyrimidin-6(5H)-ylidene)-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B8564215.png)

propanedinitrile](/img/structure/B8564223.png)



![3-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol](/img/structure/B8564254.png)

